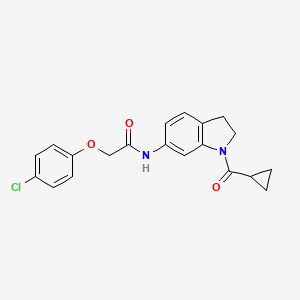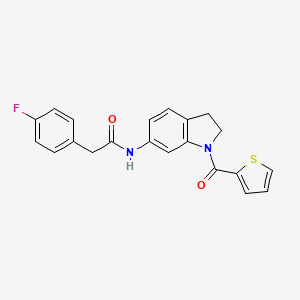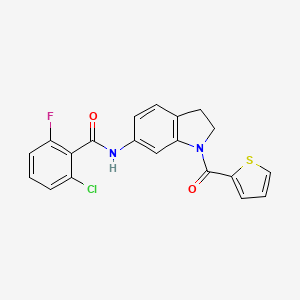
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide
描述
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide, also known as CPI-600, is a small molecule inhibitor that has gained significant attention in the field of cancer research. The compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials for its potential as a cancer therapy.
作用机制
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is a selective inhibitor of the bromodomain and extraterminal (BET) family of proteins, which play a key role in gene expression and cell growth. By inhibiting BET proteins, 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide disrupts the expression of genes that are critical for cancer cell survival and proliferation. This leads to the inhibition of cancer cell growth and induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and enhance the efficacy of other cancer therapies. 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of diseases such as rheumatoid arthritis.
实验室实验的优点和局限性
One of the main advantages of 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its selectivity for BET proteins, which minimizes off-target effects and reduces the risk of toxicity. The compound has also shown good pharmacokinetic properties, making it suitable for use in animal models and clinical trials. However, one limitation of 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide is its relatively low potency compared to other BET inhibitors. This may limit its efficacy in certain cancer types and may require higher doses to achieve therapeutic effects.
未来方向
There are several future directions for the development of 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide and other BET inhibitors. One area of focus is the identification of biomarkers that can predict response to therapy and guide patient selection. Another area of interest is the development of combination therapies that can enhance the efficacy of BET inhibitors and overcome resistance mechanisms. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide and other BET inhibitors in a variety of cancer types.
科学研究应用
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been extensively studied for its potential as a cancer therapy. The compound has shown promising results in preclinical studies, demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. 2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide has been shown to be effective in a variety of cancer types, including breast, lung, and colon cancer. The compound has also been shown to enhance the efficacy of other cancer therapies, such as chemotherapy and radiation therapy.
属性
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c21-15-4-7-17(8-5-15)26-12-19(24)22-16-6-3-13-9-10-23(18(13)11-16)20(25)14-1-2-14/h3-8,11,14H,1-2,9-10,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVWRJVOSPIXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-(Cyclopentanecarbonyl)-3-(4-fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3396981.png)


![N-(4-chlorophenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397012.png)
![N-(2-chlorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397023.png)
![N-1,3-benzodioxol-5-yl-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397025.png)
![N-(3-acetylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397030.png)
![N-(3,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397036.png)
![2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3397046.png)
![N-(3-chloro-4-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397055.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397065.png)
![N-(2-chlorobenzyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397068.png)
![N-(4-chlorobenzyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3397071.png)